molecular formula C16H17NO B3152850 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 744959-12-4

5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3152850
CAS No.: 744959-12-4
M. Wt: 239.31 g/mol
InChI Key: OGUQFAQOSUIREV-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their potential pharmacological activities. This compound is characterized by a methoxy group at the 5th position and a phenyl group at the 1st position on the tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core. The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the compound to its fully saturated form, decahydroisoquinoline.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of selenium dioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions using strong nucleophiles like sodium hydride.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Decahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin receptors. The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and phenyl groups, making it less pharmacologically active.

    6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups, which may enhance its biological activity.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy group, affecting its chemical reactivity and biological properties.

Uniqueness: The presence of both the methoxy and phenyl groups in 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline contributes to its unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-15-9-5-8-14-13(15)10-11-17-16(14)12-6-3-2-4-7-12/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUQFAQOSUIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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